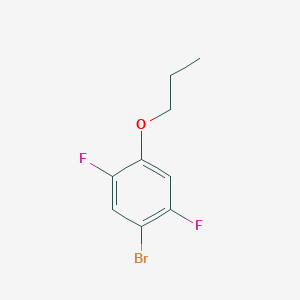

1-Bromo-2,5-difluoro-4-propoxybenzene

Description

The exact mass of the compound 1-Bromo-2,5-difluoro-4-propoxybenzene is 249.98048 g/mol and the complexity rating of the compound is 157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-2,5-difluoro-4-propoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,5-difluoro-4-propoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,5-difluoro-4-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRGTDRPKQPQQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-Bromo-2,5-difluoro-4-propoxybenzene CAS number 1881292-82-5"

CAS Number: 1881292-82-5 Formula: C₉H₉BrF₂O Molecular Weight: 251.07 g/mol

Part 1: Strategic Significance & Chemical Identity

In the specialized field of materials science, particularly in the engineering of Liquid Crystals (LCs) for Vertical Alignment (VA) displays, 1-Bromo-2,5-difluoro-4-propoxybenzene serves as a high-value "tail-group" intermediate.

Unlike generic halogenated aromatics, this molecule possesses a specific trifecta of structural features designed for high-performance electro-optical applications:

-

The Propoxy Tail (

): Provides the necessary flexibility and lipophilicity to stabilize the nematic phase and lower the melting point of the final mesogen, reducing rotational viscosity ( -

The 2,5-Difluoro Core: Induces a strong lateral dipole moment. When incorporated into a polyphenyl core, these lateral fluorines create negative dielectric anisotropy (

) , a critical requirement for VA-mode TFT-LCDs which switch black-to-white by aligning molecules perpendicular to the electric field. -

The Bromine Handle: A reactive site primed for metal-catalyzed cross-coupling (Suzuki-Miyaura), allowing the modular attachment of rigid cores (biphenyls, cyclohexyl-benzenes).

Physicochemical Profile

| Property | Value (Experimental/Predicted) | Context |

| Appearance | Clear, colorless to pale yellow liquid | High purity required (>99.5%) to prevent LC domain defects. |

| Boiling Point | ~245°C (at 760 mmHg) | High boiling point necessitates high-vacuum distillation for purification. |

| Density | ~1.45 g/cm³ | Denser than water due to halogenation. |

| LogP | 3.8 - 4.2 | Highly lipophilic; requires non-polar solvents (Hexane/DCM) for extraction. |

Part 2: Synthetic Architecture

To ensure the highest isomeric purity—critical for LC applications where even 0.1% impurity can cause display "image sticking"—the synthesis must avoid non-regioselective bromination steps.

The most robust, self-validating protocol utilizes 4-Bromo-2,5-difluorophenol as the starting scaffold. This locks the bromine position before the alkyl chain is attached, eliminating the risk of inseparable ortho-isomers.

Core Protocol: Williamson Ether Synthesis

Reaction Type: Nucleophilic Substitution (

Step-by-Step Methodology

-

Preparation of the Anion:

-

Charge a chemically resistant reactor (glass-lined or PTFE) with Acetonitrile (MeCN) (0.5 M concentration relative to substrate). Rationale: MeCN is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide ion.

-

Add Potassium Carbonate (

) (1.5 equivalents). Use finely milled powder to maximize surface area. -

Add 4-Bromo-2,5-difluorophenol (1.0 equiv) under nitrogen atmosphere.

-

Validation: Stir at 40°C for 30 minutes. The solution should turn slightly yellow/orange as the phenoxide forms.

-

-

Alkylation:

-

Add 1-Bromopropane (1.2 equivalents) dropwise to control the exotherm.

-

Heat the mixture to reflux (~80-82°C) for 6–12 hours.

-

In-Process Control (IPC): Monitor via GC-FID. The reaction is complete when the starting phenol is <0.5%.

-

-

Workup & Purification:

-

Cool to room temperature and filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in Heptane and wash with 1M

(to remove trace unreacted phenol) followed by Brine. -

Distillation: Perform fractional distillation under high vacuum (<5 mmHg). Collect the fraction boiling at ~110-115°C (pressure dependent).

-

Synthetic Workflow Diagram

Caption: Optimized Williamson Ether synthesis route ensuring regiochemical integrity.

Part 3: Downstream Applications (Suzuki Coupling)

The primary utility of CAS 1881292-82-5 is as an electrophile in Suzuki-Miyaura Cross-Coupling . It is typically coupled with aryl boronic acids (e.g., 4-(trans-4-propylcyclohexyl)phenylboronic acid) to extend the rigid core.

Mechanism Note: The electron-withdrawing fluorine atoms at positions 2 and 5 activate the C-Br bond for oxidative addition by Palladium (

Recommended Catalytic System

-

Catalyst:

or -

Base:

or -

Solvent: Toluene/Water (4:1) or THF/Water.

-

Temperature: 80-100°C.

Application Logic Diagram

Caption: Catalytic cycle for transforming the intermediate into a functional Liquid Crystal mesogen.

Part 4: Quality Control & Characterization

Trust in the material is established via rigorous analytics. The following signals confirm identity and purity.

Nuclear Magnetic Resonance (NMR)[1]

-

NMR: This is the most diagnostic tool. You will observe two distinct multiplets (if the F atoms are chemically non-equivalent due to long-range coupling) or a simplified pattern.

-

Expectation: Signals around -115 to -130 ppm (relative to

). The coupling pattern (

-

-

NMR (CDCl₃, 400 MHz):

- 7.2–7.3 ppm (m, 1H, Ar-H adjacent to Br).

- 6.7–6.8 ppm (m, 1H, Ar-H adjacent to OPr).

-

3.9 ppm (t, 2H,

-

1.8 ppm (m, 2H,

-

1.0 ppm (t, 3H,

GC-MS (Gas Chromatography - Mass Spectrometry)

-

Molecular Ion (

): 250/252 (1:1 ratio due to -

Fragmentation:

-

Loss of propyl group (

): Peak at ~207/209. -

Base peak is often the phenol cation after alkyl chain loss.

-

References

- Kirsch, P. (2022). Fluorine in Heterocyclic Chemistry Volume 2: 6-Membered Heterocycles. Springer.

1-Bromo-2,5-difluoro-4-propoxybenzene: A Versatile Building Block for Advanced Materials

A Technical Guide for Researchers and Materials Scientists

Introduction

In the relentless pursuit of novel materials with enhanced functionalities, the strategic incorporation of fluorine atoms and alkoxy groups into aromatic systems has emerged as a powerful design principle. 1-Bromo-2,5-difluoro-4-propoxybenzene is a halogenated phenol derivative that stands at the intersection of these key structural motifs, offering a unique combination of properties that make it a highly attractive building block for a diverse range of applications in materials science.[1] Its molecular architecture, featuring a reactive bromine site for cross-coupling reactions, electron-withdrawing fluorine atoms to tune electronic properties, and a flexible propoxy chain to influence solubility and morphology, provides a versatile platform for the synthesis of advanced organic materials.

This technical guide provides an in-depth exploration of the potential applications of 1-Bromo-2,5-difluoro-4-propoxybenzene. It is intended for researchers, scientists, and professionals in materials science and drug development who are seeking to leverage the unique attributes of this compound to create next-generation materials for organic electronics, liquid crystals, and functional polymers.

Physicochemical Properties of 1-Bromo-2,5-difluoro-4-propoxybenzene

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in materials synthesis. The table below summarizes the key properties of 1-Bromo-2,5-difluoro-4-propoxybenzene.

| Property | Value | Source |

| CAS Number | 1881292-82-5 | [2] |

| Molecular Formula | C9H9BrF2O | [2] |

| Molecular Weight | 251.07 g/mol | [2] |

| Appearance | Not explicitly stated, but related compounds are liquids or low-melting solids. | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents. |

The Role of Fluorine and Propoxy Groups in Materials Science

The presence of both fluorine atoms and a propoxy group on the benzene ring imparts a unique set of characteristics to 1-Bromo-2,5-difluoro-4-propoxybenzene, making it a valuable precursor for advanced materials.

The Influence of Fluorine

The incorporation of fluorine into organic molecules has a profound impact on their electronic and physical properties.[3][4][5] Key effects relevant to materials science include:

-

Tuning of Energy Levels: Fluorine's high electronegativity lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule.[3][5] This is a critical factor in designing materials for organic electronics, as it facilitates electron injection and can improve the stability of the material against oxidation.[5]

-

Enhanced Stability: The high bond energy of the carbon-fluorine bond increases the thermal and oxidative stability of organic materials, leading to longer device lifetimes.[4]

-

Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, such as C–H⋯F and F⋯F interactions, which can influence the solid-state packing of molecules. This can lead to more ordered structures, which are beneficial for charge transport in organic semiconductors.[5]

-

Modulation of Mesomorphic Properties: In liquid crystals, the introduction of fluorine can significantly alter phase transition temperatures, dielectric anisotropy, and other key physical properties.[6][7][8] The steric and polar effects of fluorine can be strategically used to fine-tune the liquid crystalline behavior of a material.[6][8]

The Role of the Propoxy Group

The propoxy (–OCH2CH2CH3) group provides several advantageous features:

-

Solubility: The flexible alkyl chain of the propoxy group enhances the solubility of the molecule in common organic solvents. This is a crucial practical consideration for the synthesis and processing of polymers and other organic materials.

-

Morphology Control: The propoxy group can influence the self-assembly and thin-film morphology of materials. In the context of liquid crystals, the length and branching of alkoxy chains are well-known to affect the type and stability of the mesophases.[9]

-

Mesogenic Tendencies: The presence of an alkoxy group can promote the formation of liquid crystalline phases (mesomorphism).[10][11][12] This is due to the anisotropic shape it imparts to the molecule and its influence on intermolecular interactions.

Potential Applications in Materials Science

The unique combination of a reactive bromine atom, electron-withdrawing fluorine atoms, and a solubilizing propoxy group makes 1-Bromo-2,5-difluoro-4-propoxybenzene a versatile precursor for a range of advanced materials.

Organic Electronics: Building Blocks for Semiconductors and OLEDs

The electronic properties of 1-Bromo-2,5-difluoro-4-propoxybenzene make it a promising candidate for the synthesis of materials for organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Rationale

Fluorinated aromatic compounds are widely used in organic electronics to improve device performance and stability.[3][4] The fluorine atoms in 1-Bromo-2,5-difluoro-4-propoxybenzene can lower the energy levels of the resulting materials, facilitating electron injection and transport.[3][5] The propoxy group can enhance solubility, which is crucial for solution-based processing techniques often used in the fabrication of organic electronic devices.

Synthetic Pathways

The bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers and small molecules for organic electronics.

-

Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds between the brominated benzene ring and an organoboron compound.[13][14][15][16] This is a powerful method for synthesizing conjugated polymers and biaryl structures.

-

Heck Coupling: This reaction couples the brominated benzene ring with an alkene, providing a route to stilbene and oligo(phenylenevinylene) derivatives.[17][18][19][20][21] Fluorinated poly(p-phenylenevinylene)s (PPVs) are a class of luminescent polymers with tunable optical properties.[22][23]

-

Stille Coupling: This reaction involves the coupling of the brominated benzene with an organotin compound and is another versatile method for constructing conjugated systems.

Experimental Workflow: Synthesis of a Fluorinated Poly(p-phenylenevinylene) (PPV) Derivative

This workflow outlines a potential synthesis of a PPV derivative using 1-Bromo-2,5-difluoro-4-propoxybenzene as a monomer.

Caption: Workflow for the synthesis and characterization of a fluorinated PPV derivative.

Detailed Protocol: Heck Polymerization

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1-Bromo-2,5-difluoro-4-propoxybenzene (1.0 eq) and a suitable divinyl comonomer (1.0 eq) in a dry, degassed solvent such as N,N-dimethylformamide (DMF) or toluene.

-

Catalyst Addition: Add a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)2, 0.01-0.05 eq), and a phosphine ligand, such as tri(o-tolyl)phosphine (P(o-tol)3, 0.04-0.20 eq).

-

Base Addition: Add a base, typically a tertiary amine like triethylamine (NEt3, 2.0-3.0 eq).

-

Reaction: Heat the reaction mixture to 80-120 °C and stir for 24-72 hours. Monitor the progress of the polymerization by techniques such as thin-layer chromatography (TLC) or gel permeation chromatography (GPC) of aliquots.

-

Work-up and Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Collect the polymer by filtration and wash it repeatedly with methanol and other solvents to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction or reprecipitation.

-

Characterization: Characterize the resulting polymer using NMR spectroscopy (for structure confirmation), GPC (for molecular weight and polydispersity), UV-Vis spectroscopy (to determine the absorption spectrum and optical bandgap), and photoluminescence spectroscopy (to investigate the emission properties).

Liquid Crystals: Designing Novel Mesogenic Materials

The molecular structure of 1-Bromo-2,5-difluoro-4-propoxybenzene, with its rigid aromatic core and flexible alkoxy tail, is characteristic of a mesogenic (liquid crystal-forming) moiety.[24]

Rationale

Fluorine substitution is a well-established strategy for modifying the properties of liquid crystals.[6][7][8][9] The lateral fluorine atoms in 1-Bromo-2,5-difluoro-4-propoxybenzene can influence the packing of the molecules in the liquid crystalline phase, potentially leading to the formation of different mesophases (e.g., nematic, smectic) and altering the clearing point (the temperature at which the material becomes an isotropic liquid). The propoxy group contributes to the anisotropy of the molecular shape, which is a prerequisite for liquid crystalline behavior.

Synthetic Approach

By using palladium-catalyzed cross-coupling reactions, 1-Bromo-2,5-difluoro-4-propoxybenzene can be coupled with other aromatic or alicyclic rings to create more complex, elongated molecules that are more likely to exhibit liquid crystalline properties.

Experimental Workflow: Synthesis of a Biphenyl-Based Liquid Crystal

Caption: Workflow for the synthesis and characterization of a biphenyl-based liquid crystal.

Detailed Protocol: Suzuki Coupling for Liquid Crystal Synthesis

-

Reactant Preparation: In a round-bottom flask, combine 1-Bromo-2,5-difluoro-4-propoxybenzene (1.0 eq), a 4-alkylphenylboronic acid (1.1 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.02-0.05 eq), and a base, for instance, an aqueous solution of sodium carbonate (Na2CO3, 2 M, 2.0-3.0 eq).

-

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.

-

Reaction: Heat the mixture to reflux (80-100 °C) under an inert atmosphere and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over an anhydrous salt like magnesium sulfate (MgSO4).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure biphenyl derivative.

-

Characterization: Analyze the thermal behavior of the purified compound using Differential Scanning Calorimetry (DSC) to identify phase transition temperatures and Polarized Optical Microscopy (POM) to observe the characteristic textures of any liquid crystalline phases.

Conclusion

1-Bromo-2,5-difluoro-4-propoxybenzene is a strategically designed molecule that offers a wealth of opportunities for the creation of advanced functional materials. The interplay between the reactive bromine site, the electron-withdrawing fluorine atoms, and the solubilizing propoxy group provides a versatile platform for synthesizing novel organic semiconductors, liquid crystals, and functional polymers. The synthetic protocols and characterization workflows outlined in this guide serve as a starting point for researchers to explore the full potential of this promising building block. As the demand for high-performance materials continues to grow, the judicious use of such fluorinated and alkoxy-substituted aromatic compounds will undoubtedly play a pivotal role in shaping the future of materials science.

References

-

Albéniz, A. C., Espinet, P., Martín-Ruiz, B., & Milstein, D. (2005). Catalytic System for the Heck Reaction of Fluorinated Haloaryls. Organometallics, 24(13), 3279–3287. [Link]

-

Facchetti, A. (2011). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, 47(3), 856-867. [Link]

-

Favaretto, L., Gigli, G., Camaioni, N., & Barbarella, G. (2003). Fluorinated Poly(p-phenylenevinylene)s: Synthesis and Optical Properties of an Intriguing Class of Luminescent Polymers. Macromolecules, 36(15), 5573–5579. [Link]

-

Hongda Chemical Industry. (n.d.). Role of Fluorobenzene Moieties in Organic Semiconductors and OLED Materials: Properties, Applications, and Latest Research News from China. [Link]

-

Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

-

Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

-

Li, W., Li, Q., & Li, Z. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2642–2647. [Link]

-

Miyaura, N., & Suzuki, A. (1979). Palladium-Catalysed Cross-Coupling Reactions of Organoboron Compounds. Chemical Communications (London), (19), 866-867. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Intermediates in Advanced OLEDs. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Scherf, U., & Vanderzande, D. (2015). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry, 6(10), 1645-1653. [Link]

-

Szymańska, K., Chmielewski, M. K., & Gorecka, E. (2020). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Crystals, 10(11), 1032. [Link]

-

Xiao, J. C., & Shreeve, J. M. (2011). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. European Journal of Organic Chemistry, 2011(34), 6909-6923. [Link]

Sources

- 1. 1-Bromo-2,5-difluoro-4-hydroxybenzene | CAS 486424-36-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 1881292-82-5|1-Bromo-2,5-difluoro-4-propoxybenzene|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. Role of Fluorobenzene Moieties in Organic Semiconductors and OLED Materials: Properties, Applications, and Latest Research News from China [fluorobenzene.ltd]

- 5. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorination in core-only calamitic liquid crystals: how many and where should they go? - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC02621K [pubs.rsc.org]

- 8. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Aligned structures of mesogenic motifs in epoxy resin and their thermal conductivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. ocf.berkeley.edu [ocf.berkeley.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 19. mdpi.com [mdpi.com]

- 20. Heck Reaction [organic-chemistry.org]

- 21. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorinated Poly(p-phenylenevinylene)s: Synthesis and Optical Properties of an Intriguing Class of Luminescent Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sci-Hub. Fluorinated Poly(p-phenylenevinylene)s: Synthesis and Optical Properties of an Intriguing Class of Luminescent Polymers / Materials, 2010 [sci-hub.ru]

- 24. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Polyfunctionalized Aromatic Scaffolds

An In-Depth Technical Guide to the Homologs and Analogs of 1-Bromo-2,5-difluoro-4-propoxybenzene

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the strategic selection of core molecular scaffolds is paramount. Polyfunctionalized benzene rings serve as versatile platforms for building molecular complexity and fine-tuning physicochemical and biological properties. The 1-Bromo-2,5-difluoro-4-alkoxybenzene framework, with our focus compound 1-Bromo-2,5-difluoro-4-propoxybenzene , represents a quintessential example of such a scaffold. Its utility stems from the orthogonal reactivity of its substituents: the bromo group is amenable to a vast array of metal-catalyzed cross-coupling reactions, the fluoro groups modulate electronic properties and metabolic stability, and the alkoxy chain provides a handle for tuning lipophilicity and steric profile.

This guide, prepared from the perspective of a senior application scientist, delves into the synthesis, properties, and potential applications of 1-Bromo-2,5-difluoro-4-propoxybenzene, its homologous series, and its structural analogs. We will explore the causal relationships behind synthetic strategies and discuss how subtle structural modifications can lead to significant changes in molecular behavior, providing a roadmap for researchers aiming to leverage this valuable chemical space.

Section 1: The Core Moiety: 1-Bromo-2,5-difluoro-4-propoxybenzene

1-Bromo-2,5-difluoro-4-propoxybenzene ( 1 ) is a key building block whose strategic arrangement of functional groups allows for sequential and site-selective modifications. The electron-withdrawing nature of the two fluorine atoms enhances the reactivity of the C-Br bond in certain coupling reactions while also influencing the acidity of precursor phenols.

Physicochemical Properties

A summary of the key computed and reported properties of the core compound is presented below. This data is essential for planning reactions, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1881292-82-5 | [1] |

| Molecular Formula | C₉H₉BrF₂O | [1] |

| Molecular Weight | 251.07 g/mol | [1] |

| SMILES | CCCOC1=C(C=C(C(F)=C1)Br)F | [1] |

| Appearance | (Predicted) Colorless to pale yellow liquid/solid | N/A |

Synthetic Strategy and Experimental Protocol

The most direct and reliable route to synthesize 1 is via the Williamson ether synthesis, starting from the commercially available 4-bromo-2,5-difluorophenol. This choice is predicated on the high nucleophilicity of the phenoxide intermediate and the availability of suitable propylating agents.

Caption: Synthetic workflow for 1-Bromo-2,5-difluoro-4-propoxybenzene.

Detailed Protocol: Williamson Ether Synthesis

-

Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2,5-difluorophenol (1.0 eq, e.g., 5.0 g).

-

Solvent and Base Addition: Add anhydrous acetone (or DMF, ~100 mL) to dissolve the phenol. Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Rationale: K₂CO₃ is a mild and effective base for deprotonating the phenol to its corresponding phenoxide. Acetone is a good solvent for the reactants and has a convenient boiling point for reflux, while DMF can be used for less reactive halides.

-

Alkylation: Add 1-iodopropane (1.2 eq) to the stirring suspension. Rationale: 1-Iodopropane is more reactive than 1-bromopropane, leading to faster reaction times, but the latter can also be used, potentially requiring longer heating.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Rationale for Spectroscopic Characterization

-

¹H NMR: Expect to see characteristic signals for the propyl group: a triplet for the terminal methyl group (~1.0 ppm), a sextet for the methylene group adjacent to the methyl (~1.8 ppm), and a triplet for the methylene group attached to the oxygen (~4.0 ppm). Aromatic protons will appear as complex multiplets due to H-F coupling.

-

¹³C NMR: Will show nine distinct carbon signals, with the aromatic carbons exhibiting C-F coupling (large one-bond ¹JCF and smaller multi-bond couplings).

-

¹⁹F NMR: Two distinct resonances are expected, each showing coupling to the other fluorine and to nearby aromatic protons. This is a critical technique for confirming the fluorine substitution pattern.

-

Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks in an approximate 1:1 ratio).

Section 2: The Homologous Series: Modulating Lipophilicity

Homologs of 1 are compounds where the propoxy group is replaced by other n-alkoxy groups (e.g., methoxy, ethoxy, butoxy). This systematic modification allows for a predictable tuning of properties like lipophilicity (logP), solubility, and steric bulk, which is a cornerstone of lead optimization in drug discovery.

Caption: Homologous series of 1-Bromo-2,5-difluoro-4-alkoxybenzenes.

The synthetic protocol described in Section 1.2 is broadly applicable to the synthesis of the entire homologous series by simply substituting the corresponding 1-haloalkane.

Representative Homologs and Their Properties

The table below lists key homologs and their basic properties. The primary trend observed is an increase in molecular weight and, consequently, lipophilicity as the alkyl chain lengthens.

| Compound Name | R Group | Molecular Formula | Molecular Weight |

| 1-Bromo-2,5-difluoro-4-methoxybenzene | -CH₃ | C₇H₅BrF₂O | 223.02 |

| 1-Bromo-2,5-difluoro-4-ethoxybenzene | -CH₂CH₃ | C₈H₇BrF₂O | 237.04 |

| 1-Bromo-2,5-difluoro-4-propoxybenzene | -(CH₂)₂CH₃ | C₉H₉BrF₂O | 251.07 |

| 1-Bromo-2,5-difluoro-4-butoxybenzene | -(CH₂)₃CH₃ | C₁₀H₁₁BrF₂O | 265.10 |

Section 3: Structural Analogs: Exploring Chemical Diversity

Structural analogs of 1 involve more substantial changes than simple chain elongation. These include altering the substitution pattern on the aromatic ring, changing the nature of the halogens, or replacing the alkoxy group with other functionalities. This exploration is crucial for understanding structure-activity relationships (SAR) and discovering novel compounds with desired properties.

Caption: Structural relationships between the core compound and its analogs.

Key Analog Classes and Synthesis Considerations

-

Positional Isomers: Compounds like 1-bromo-2,4-difluoro-5-propoxybenzene[2] require different starting materials, in this case, 2,4-difluorophenol, followed by bromination and etherification. The synthesis of these isomers highlights the importance of regiocontrol in aromatic substitution.

-

Functional Group Analogs: Replacing the propoxy group opens up vast possibilities. For instance, 1-Bromo-2,5-difluoro-4-nitrobenzene is a key intermediate that can be synthesized and then potentially reduced to an aniline for further functionalization.[3][4] The phenolic precursor, 4-Bromo-2,5-difluorophenol, is itself a valuable analog for introducing different ether or ester linkages.[5]

-

Halogen Analogs: The type and position of halogens dramatically affect reactivity. 1,4-Dibromo-2,5-difluorobenzene allows for sequential, selective cross-coupling reactions.[6] This compound has been used as a monomer in the synthesis of ether-linked polymers for applications like CO₂ capture.[7] Removing the fluorine atoms, as in 1-bromo-4-propoxybenzene, provides a less electron-deficient ring system, altering its reactivity and potential biological interactions.[8]

Section 4: Structure-Activity Relationship (SAR) Insights and Potential Applications

The true value of this chemical family lies in its potential for biological and material applications. While specific data for 1-Bromo-2,5-difluoro-4-propoxybenzene is sparse, we can infer potential SAR trends from related structures.

-

Influence of Halogenation: The position of halogens is critical for biological activity. Studies on halogenated phenoxypropanolamines have shown that 2,5-dihalogenated derivatives are more potent β-receptor blockers than their 2,4- or 3,4-dihalogenated counterparts.[9] In halogenated biphenyls, the substitution pattern dictates interaction with biological receptors and subsequent enzyme induction.[10][11] Specifically, ortho-halogenation can prevent the planar configuration required for receptor binding.[10] The fluorine atoms in our core scaffold are expected to enhance metabolic stability by blocking sites of oxidative metabolism and can engage in favorable hydrogen bonding or dipole interactions with protein targets.

-

Role of the Alkoxy Chain: The length and branching of the alkoxy chain directly modulate lipophilicity. In drug design, this is used to balance potency with pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). A longer chain increases lipophilicity, which may enhance membrane permeability but could also increase non-specific binding and reduce aqueous solubility.

-

Reactivity of the C-Br Bond: The primary utility of the bromo substituent is as a synthetic handle. It enables access to a wide array of more complex molecules via Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This allows the core scaffold to be incorporated into larger molecules, such as potential kinase inhibitors, GPCR ligands, or the repeating units of advanced polymers.[7]

Potential Applications:

-

Medicinal Chemistry: As a fragment or intermediate for the synthesis of bioactive molecules. The substitution pattern is common in inhibitors of various enzymes and receptors. Natural bromophenols have demonstrated a range of biological activities, including antioxidant and anticancer properties, suggesting potential for this synthetic scaffold.[12]

-

Agrochemicals: The halophenyl ether motif is present in many herbicides and pesticides. The specific combination of fluoro, bromo, and alkoxy groups could be explored for novel agrochemical discovery.

-

Materials Science: As a monomer for specialty polymers. The difluoro-dibromo-aromatic core has been explicitly used to create thermally stable, ether-linked polymers that demonstrate potential for gas capture applications.[7]

Conclusion

1-Bromo-2,5-difluoro-4-propoxybenzene and its related homologs and analogs constitute a rich and versatile class of chemical building blocks. The strategic placement of three distinct functional groups—a reactive bromo handle, modulating fluoroatoms, and a tunable alkoxy chain—provides chemists with a powerful platform for systematic molecular design. By understanding the synthetic routes to these compounds and the structure-activity principles that govern their behavior, researchers in drug discovery, agrochemicals, and materials science can effectively leverage this scaffold to develop novel molecules with tailored properties and functions. The insights and protocols provided in this guide serve as a foundational resource for unlocking the full potential of this valuable chemical family.

References

-

Doucette, A. A., & Toste, F. D. (2023). Synthetic Advantages of Defluorinative C–F Bond Functionalization. Accounts of Chemical Research, 56(15), 2029–2042. [Link]

-

PubChem. (n.d.). 1-Bromo-4-propoxybenzene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Ball, N. D., & Sanford, M. S. (2013). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. Chemical Reviews, 113(11), 8645-8667. [Link]

-

Wang, X., et al. (2020). Synthesis of gem-Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(8), 3121-3125. [Link]

- Link, H., & Schlosser, F. (1996). Process for preparing 1,3-difluorobenzene. U.S.

-

Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85. [Link]

-

Denomme, M. A., et al. (1986). Structure-activity relationships of chlorinated benzenes as inducers of hepatic cytochrome P-450 isozymes in the rat. IARC Scientific Publications, (77), 519-526. [Link]

-

Flood, D. T. (1943). 1-Bromo-2-fluorobenzene. Organic Syntheses, Coll. Vol. 2, p.107. [Link]

-

IndiaMART. (n.d.). Loose Chemical Grade 1 Bromo 2 5 Difluoro 4 Nitrobenzene 345-24-4. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1,4-Dibromo-2,5-difluorobenzene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Goldstein, J. A. (1979). The structure-activity relationships of halogenated biphenyls as enzyme inducers. Annals of the New York Academy of Sciences, 320, 164-178. [Link]

- Ernet, D., & Mross, D. (1997). Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

McKinney, J. D., et al. (1985). Structure-Activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. Environmental Health Perspectives, 60, 57-68. [Link]

-

Liu, M., Hansen, P. E., & Lin, X. (2011). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 9(7), 1169-1184. [Link]

-

Al-Baghli, N. A., et al. (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Polymers, 14(5), 874. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Bromo-4-(2-phenylethoxy)benzene - Similar Compounds. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

-

Powers, D. G., & Ritter, T. (2011). Synthesis of Functionalized Dihydrobenzofurans by Direct Aryl C-O Bond Formation under Mild Conditions. Organic Letters, 13(23), 6256-6259. [Link]

-

Gaina, L., et al. (2020). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Antioxidants, 9(10), 937. [Link]

-

Pedrazzini, E., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. [Link]

-

Onajobi, T. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 618. [Link]

-

Carvalho, P., & Gribble, G. W. (2018). Biological activities of natural halogen compounds. In Halogenated Compounds in God's Pharmacy. ResearchGate. [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluoro-2,5-dimethylbenzene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Tal-silip, T., et al. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Molecules, 26(22), 6825. [Link]

-

MolPort. (n.d.). 1-bromo-2,4-difluoro-5-propoxybenzene. Retrieved February 15, 2026, from [Link]

Sources

- 1. 1881292-82-5|1-Bromo-2,5-difluoro-4-propoxybenzene|BLD Pharm [bldpharm.com]

- 2. 1-bromo-2,4-difluoro-5-propoxybenzene | 1881290-38-5 | Buy Now [molport.com]

- 3. A18670.06 [thermofisher.com]

- 4. indiamart.com [indiamart.com]

- 5. 1-Bromo-2,5-difluoro-4-hydroxybenzene | CAS 486424-36-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 1,4-Dibromo-2,5-difluorobenzene | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1-Bromo-4-propoxybenzene | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The structure-activity relationships of halogenated biphenyls as enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromo-2,5-difluoro-4-propoxybenzene in Suzuki Coupling Reactions

Introduction: The Strategic Value of 1-Bromo-2,5-difluoro-4-propoxybenzene in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms and alkoxy groups into aromatic scaffolds is a proven strategy for modulating lipophilicity, metabolic stability, and electronic properties. 1-Bromo-2,5-difluoro-4-propoxybenzene emerges as a valuable building block, offering a unique combination of these features. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, with the Suzuki-Miyaura coupling being a paramount tool for the formation of carbon-carbon bonds.[1][2][3] This reaction's tolerance of a wide range of functional groups, coupled with the commercial availability of a vast library of boronic acids and their derivatives, makes it a cornerstone of modern synthetic chemistry.[4][5]

This guide provides a comprehensive overview and a robust starting protocol for the utilization of 1-Bromo-2,5-difluoro-4-propoxybenzene in Suzuki coupling reactions. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to confidently and effectively employ this versatile reagent in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] The catalytic cycle, as illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-2,5-difluoro-4-propoxybenzene, forming a Pd(II) complex. The electron-rich nature of the propoxy group and the fluorine atoms can influence the rate of this step.[4][7]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[1][5][8]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[1][6]

Visualizing the Catalytic Cycle

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. xisdxjxsu.asia [xisdxjxsu.asia]

- 3. researchgate.net [researchgate.net]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

Application Note: 1-Bromo-2,5-difluoro-4-propoxybenzene in OLED Material Design

Executive Summary

1-Bromo-2,5-difluoro-4-propoxybenzene (CAS 1881292-82-5) is a specialized halogenated building block critical for the synthesis of next-generation Organic Light-Emitting Diode (OLED) materials and Liquid Crystals (LCs). Its structural duality—combining electron-withdrawing fluorine atoms with an electron-donating propoxy chain—allows materials scientists to precisely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of host materials and emitters.

This guide details the strategic application of this scaffold in synthesizing Thermally Activated Delayed Fluorescence (TADF) hosts and Blue Emitters , providing a validated protocol for cross-coupling and electronic-grade purification.

Material Specifications & Chemical Logic

Technical Data Table

| Property | Specification |

| Chemical Name | 1-Bromo-2,5-difluoro-4-propoxybenzene |

| CAS Number | 1881292-82-5 |

| Molecular Formula | C₉H₉BrF₂O |

| Molecular Weight | 251.07 g/mol |

| Appearance | Colorless to light yellow liquid/low-melting solid |

| Purity Grade | >98% (Synthesis Grade) / >99.95% (OLED Grade after sublimation) |

| Solubility | Soluble in THF, Toluene, DCM; Insoluble in Water |

Structural Design Logic

The utility of this molecule stems from three synergistic features:

-

The Bromine Handle (Br): A highly reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), enabling the attachment of charge-transporting units like Carbazoles or Triazines.

-

The Difluoro Motif (2,5-F):

-

Inductive Effect: Fluorine atoms are strongly electron-withdrawing (

), which lowers the HOMO/LUMO energy levels. This is crucial for blue emitters , where a wide bandgap is required. -

C-H Bond Stabilization: Replacing C-H bonds with C-F bonds increases oxidative stability, extending the operational lifetime of the OLED device.

-

-

The Propoxy Chain (-OC₃H₇):

-

Solubility: Unlike rigid aromatic cores, the alkyl chain improves solubility in organic solvents, facilitating solution-processing (spin coating/inkjet printing).

-

Morphology Control: The chain disrupts π-π stacking, preventing crystallization in the solid film. This reduces concentration quenching , a primary cause of efficiency roll-off in OLEDs.

-

Application Workflow: Synthesis of a TADF Host

Objective: Synthesize a "Push-Pull" host material by coupling the electron-deficient difluoro-benzene core with an electron-rich carbazole unit.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: 1-Bromo-2,5-difluoro-4-propoxybenzene + (4-(9H-carbazol-9-yl)phenyl)boronic acid

Reagents:

-

Precursor A: 1-Bromo-2,5-difluoro-4-propoxybenzene (1.0 eq)

-

Precursor B: (4-(9H-carbazol-9-yl)phenyl)boronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Procedure:

-

Inert Atmosphere Setup:

-

Expert Insight: Oxygen is the enemy of phosphorescence and TADF. All steps must be performed under Argon or Nitrogen.

-

Flame-dry a 3-neck round bottom flask and cool under Ar flow.

-

-

Degassing (The Freeze-Pump-Thaw Cycle):

-

Dissolve Precursor A and Precursor B in the Toluene/Ethanol mixture.

-

CRITICAL: Freeze the solution with liquid nitrogen, apply vacuum (<0.1 mbar) for 10 mins, then thaw. Repeat 3 times.

-

Why? Removing dissolved O₂ prevents catalyst deactivation (Pd oxidation) and homocoupling side reactions.

-

-

Catalyst Addition:

-

Add the Pd catalyst and aqueous base under a heavy counter-flow of Argon.

-

Heat the mixture to reflux (approx. 90-100°C) for 12–24 hours. Monitor via TLC or HPLC.

-

-

Workup:

Workflow Visualization

The following diagram illustrates the synthesis and logic flow.

Caption: Figure 1: Suzuki-Miyaura cross-coupling workflow for synthesizing OLED host materials.

Protocol: Electronic-Grade Purification

For OLEDs, purity is paramount. Even ppm-level impurities (especially metal ions and halides) act as charge traps, drastically reducing device lifetime.

The "Triple-Purification" Standard

-

Flash Column Chromatography:

-

Stationary Phase: Silica Gel (Neutral, 200-300 mesh).

-

Mobile Phase: Hexane/DCM gradient.

-

Goal: Remove unreacted boronic acid and gross organic byproducts.

-

-

Recrystallization:

-

Solvent: Ethanol/Toluene or Acetonitrile.

-

Dissolve the solid at boiling point; allow slow cooling to room temperature, then 4°C.

-

Goal: Isolate the specific crystal polymorph and remove isomeric impurities.

-

-

Vacuum Sublimation (The OLED Gold Standard):

-

Equipment: Creep sublimation train (multi-zone furnace).

-

Conditions: High vacuum (

Torr). -

Temperature: Gradient set near the material's melting point (typically 150–250°C for these derivatives).

-

Goal: Remove trace solvent, moisture, and heavy metal catalyst residues.

-

Purification Logic Diagram

Caption: Figure 2: The "Triple-Purification" workflow required to achieve OLED-grade purity.

Quality Control & Troubleshooting

QC Parameters

-

1H NMR: Confirm integration of the propoxy protons (triplet at ~4.0 ppm) and aromatic protons.

-

HPLC: Purity must exceed 99.9%.

-

TGA (Thermogravimetric Analysis): 5% weight loss temperature (

) should be >300°C for device stability.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Catalyst poisoning by O₂ | Ensure rigorous degassing; switch to S-Phos or X-Phos for sterically hindered substrates. |

| Black Precipitate | Pd black formation | Reaction temperature too high or insufficient ligand. Add more ligand or lower temp. |

| Device Shorting | Halide impurities | Ensure sublimation step is performed; wash crude thoroughly with water to remove inorganic salts. |

References

-

BLD Pharm. (n.d.). 1-Bromo-2,5-difluoro-4-propoxybenzene Product Page. Retrieved from

-

Molport. (n.d.).[3] 1-Bromo-2,5-difluoro-4-propoxybenzene Chemical Data. Retrieved from

-

ChemicalBook. (n.d.). 1-Bromo-2,5-difluorobenzene Properties (Analogous Structure). Retrieved from

-

Royal Society of Chemistry. (2021). Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters. Journal of Materials Chemistry C. Retrieved from

-

BenchChem. (2025). Application Notes and Protocols for Bromo-Diazafluorene Derivatives in OLED Technology. Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN105254561A - Organic compound used for OLED and containing fluorene and application thereof - Google Patents [patents.google.com]

- 3. BJOC - Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes [beilstein-journals.org]

Application Notes and Protocols: Regioselective Lithiation of 1-Bromo-2,5-difluoro-4-propoxybenzene for Advanced Synthesis

Introduction: Strategic Access to Functionalized Fluorinated Aromatics

Fluorinated aromatic compounds are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. The unique electronic properties conferred by fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. 1-Bromo-2,5-difluoro-4-propoxybenzene serves as a valuable building block, offering multiple sites for synthetic elaboration. The regioselective generation of an organolithium species from this substrate via lithium-halogen exchange opens a direct and versatile route to a wide array of functionalized derivatives.

This application note provides a comprehensive guide to the experimental setup and protocol for the efficient and safe lithiation of 1-Bromo-2,5-difluoro-4-propoxybenzene. The inherent reactivity of organolithium reagents necessitates meticulous attention to experimental detail and stringent adherence to safety protocols.[1][2] This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry and experience in handling air- and moisture-sensitive reagents.

Mechanistic Rationale and Causality of Experimental Choices

The core of this protocol revolves around the lithium-halogen exchange reaction, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[3] Organolithium reagents, such as n-butyllithium (n-BuLi), are highly polarized species with a significant carbanionic character at the carbon atom bonded to lithium.[3][4] This makes them potent nucleophiles and strong bases.[5][6]

In the case of 1-Bromo-2,5-difluoro-4-propoxybenzene, the bromine atom is the most susceptible site for reaction with n-BuLi. The large difference in electronegativity between carbon and lithium drives the exchange of the bromine atom for a lithium atom, forming the desired aryllithium intermediate and n-butyl bromide as a byproduct.[3][7]

Several factors are critical in ensuring the success and selectivity of this transformation:

-

Temperature: Lithiation reactions involving n-BuLi are typically conducted at very low temperatures, most commonly -78 °C (dry ice/acetone bath).[8] This is crucial for several reasons:

-

Preventing Side Reactions: At higher temperatures, the highly reactive aryllithium intermediate can undergo undesired side reactions, such as reaction with the solvent (e.g., deprotonation of tetrahydrofuran) or elimination to form a benzyne intermediate.[8][9]

-

Controlling Exothermicity: The reaction between n-BuLi and the aryl bromide is exothermic. Low temperatures help to dissipate the heat generated and maintain control over the reaction.[1]

-

-

Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), are the solvents of choice for this reaction.[10] These solvents are effective at solvating the organolithium species, which can exist as aggregates in solution.[3][8] The Lewis basicity of the ether oxygen atoms helps to break up these aggregates, increasing the reactivity of the organolithium reagent.[10] It is imperative that the solvent is rigorously dried, as any trace of water will rapidly quench the organolithium reagent.[1][11]

-

Inert Atmosphere: Organolithium reagents are pyrophoric, meaning they can ignite spontaneously upon contact with air.[11][12] Therefore, the entire experimental setup must be maintained under a positive pressure of an inert gas, such as argon or nitrogen.[1][13] This prevents both the degradation of the reagent and the significant fire hazard associated with its use.[14][15]

Experimental Workflow Diagram

Caption: Experimental workflow for the lithiation of 1-Bromo-2,5-difluoro-4-propoxybenzene.

Detailed Experimental Protocol

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 1-Bromo-2,5-difluoro-4-propoxybenzene | Starting material |

| n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M) | Lithiating agent |

| Anhydrous tetrahydrofuran (THF) | Reaction solvent |

| Electrophile (e.g., dimethylformamide, benzaldehyde) | To trap the aryllithium species |

| Saturated aqueous ammonium chloride (NH₄Cl) | Quenching agent |

| Diethyl ether or Ethyl acetate | Extraction solvent |

| Anhydrous sodium sulfate or magnesium sulfate | Drying agent |

| Round-bottom flask, three-necked | Reaction vessel |

| Septa, glass stoppers | To seal the reaction vessel |

| Magnetic stirrer and stir bar | For agitation |

| Schlenk line or inert gas manifold (Ar or N₂) | To maintain an inert atmosphere |

| Syringes and needles | For transfer of air-sensitive reagents |

| Low-temperature thermometer | To monitor reaction temperature |

| Dry ice/acetone bath | To maintain a temperature of -78 °C |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Column chromatography setup | For product purification |

Safety Precautions:

-

n-Butyllithium is extremely pyrophoric and corrosive. [11][16] It will ignite spontaneously on contact with air and reacts violently with water.[11][17] All manipulations must be carried out under a strict inert atmosphere by trained personnel.[18]

-

Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves. [14][18] A face shield is also recommended.[14]

-

Ensure that a Class D fire extinguisher (for combustible metals) and a container of sand are readily accessible. [14] Do NOT use a water or carbon dioxide fire extinguisher on an organolithium fire. [14]

-

Perform the reaction in a well-ventilated fume hood. [15]

-

Quench any residual n-BuLi in syringes and needles immediately after use by rinsing with a suitable solvent like isopropanol. [1]

Step-by-Step Procedure:

-

Preparation of Glassware and Setup:

-

Thoroughly flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar under high vacuum.[19]

-

Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen.

-

Equip the flask with a low-temperature thermometer, a rubber septum for reagent addition, and a gas inlet connected to an inert gas line.

-

-

Reaction Setup:

-

To the cooled flask, add 1-Bromo-2,5-difluoro-4-propoxybenzene (1.0 equivalent).

-

Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M concentration).

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

-

Lithiation:

-

Slowly add a solution of n-butyllithium in hexanes (1.0-1.1 equivalents) dropwise to the stirred solution via syringe over a period of 10-15 minutes.

-

Maintain the internal temperature below -70 °C during the addition. A slight color change (often to a yellow or orange hue) may be observed, indicating the formation of the aryllithium species.

-

After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

-

-

Electrophilic Quench:

-

While maintaining the temperature at -78 °C, slowly add the desired electrophile (1.1-1.2 equivalents), either neat or as a solution in anhydrous THF.

-

Continue to stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

-

Workup and Isolation:

-

Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution while the flask is still in the cooling bath.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with water and an organic solvent such as diethyl ether or ethyl acetate.

-

Separate the layers and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized product.

-

Characterization

The successful formation of the desired product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and regiochemistry of the product.[6]

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the product.[6]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Inactive n-BuLi, presence of moisture or air, insufficient reaction time. | Titrate the n-BuLi solution before use. Ensure all glassware is meticulously dried and the reaction is performed under a strict inert atmosphere. Increase the reaction time.[19] |

| Formation of multiple products | Side reactions due to elevated temperature, incorrect stoichiometry. | Maintain the reaction temperature strictly at -78 °C. Use the correct stoichiometry of reagents. |

| Starting material recovered | Incomplete lithiation. | Increase the amount of n-BuLi slightly (e.g., to 1.1 equivalents). Extend the stirring time after n-BuLi addition. |

Conclusion

The lithiation of 1-Bromo-2,5-difluoro-4-propoxybenzene via lithium-halogen exchange is a robust and efficient method for the synthesis of highly functionalized fluorinated aromatic compounds. By carefully controlling the reaction parameters, particularly temperature, and adhering to strict safety protocols for handling pyrophoric reagents, researchers can reliably access a diverse range of valuable synthetic intermediates. This protocol provides a solid foundation for the exploration of novel chemical space in drug discovery and materials science.

References

- Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium.

- Fisher Scientific. SAFETY DATA SHEET: n-Butyllithium, 2.5M in hexanes.

- Taylor & Francis. Organolithium reagents – Knowledge and References.

- Sigma-Aldrich. Organolithium Reagents.

- Fiveable. Organolithium compounds | Organic Chemistry II Class Notes.

- New Jersey Department of Health. HAZARD SUMMARY: BUTYL LITHIUM.

- Apollo Scientific. n-Butyllithium 2.5M solution in hexanes.

- ChemicalBook. n-Butyllithium - Safety Data Sheet.

- L.S. College, Muzaffarpur. ORGANOLITHIUM REAGENT.

- Wikipedia. Organolithium reagent.

- Ge, S. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC.

- American Chemical Society. Lithiation Reaction.

- Mettler Toledo. Lithiation and Organolithium Reactions.

- Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides.

- Chemistry LibreTexts. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions.

- Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide.

- Reddit. (2023). No precipitate forming after lithiation reaction.

- Myers, A. G. Organolithium Reagents.

- University of California, Los Angeles. LCSS: BUTYLLITHIUMS.

- Fisher Scientific. Protecting n-Butyllithium from Air and Moisture.

- BenchChem. Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

Sources

- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. 有机锂试剂 [sigmaaldrich.com]

- 6. fiveable.me [fiveable.me]

- 7. mt.com [mt.com]

- 8. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 9. sites.wp.odu.edu [sites.wp.odu.edu]

- 10. people.uniurb.it [people.uniurb.it]

- 11. LCSS: BUTYLLITHIUMS [web.stanford.edu]

- 12. Science News | Lab Reporter | Fisher Scientific [fishersci.com]

- 13. acs.org [acs.org]

- 14. nj.gov [nj.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. enhs.uark.edu [enhs.uark.edu]

- 19. reddit.com [reddit.com]

Troubleshooting & Optimization

"improving yield of 1-Bromo-2,5-difluoro-4-propoxybenzene Suzuki reaction"

Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-2,5-difluoro-4-propoxybenzene

User Case: Yield Improvement & Process Optimization Substrate: 1-Bromo-2,5-difluoro-4-propoxybenzene (Aryl Bromide) Target Audience: Medicinal Chemists, Material Scientists (Liquid Crystal Development), Process Chemists.

Executive Summary: The "Fluorine-Alkoxy" Paradox

You are working with a substrate that presents a unique electronic and steric conflict. The 1-Bromo-2,5-difluoro-4-propoxybenzene core features:

-

Ortho-Fluorine (C2): Provides inductive activation for oxidative addition but introduces steric hindrance that can disrupt standard catalytic cycles.

-

Para-Propoxy (C4): An electron-donating group (EDG) that partially deactivates the C-Br bond via resonance, counteracting the fluorine's activation.

-

Meta-Fluorine (C5): Increases the acidity of adjacent protons, raising the risk of side reactions like hydrodehalogenation.

Low yields in this system are rarely due to a single failure point. They typically stem from catalyst arrest (due to the ortho-fluorine steric clash) or competitive protodeboronation of the boronic acid partner. This guide moves beyond "textbook" conditions to provide kinetically competent protocols for this specific fluorinated scaffold.

Part 1: The Optimized Protocol (The "Golden Standard")

Do not rely on tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] for this substrate. The phosphine ligands are too labile and lack the electron density to drive the reaction against the steric/electronic resistance of the 2,5-difluoro motif.

Recommended System: The "Buchwald Pre-Catalyst" Approach

This system utilizes dialkylbiaryl phosphine ligands (SPhos or XPhos) which form a monolithic, active Pd(0) species that is bulky enough to prevent homocoupling but electron-rich enough to force oxidative addition.

| Component | Recommendation | Technical Rationale |

| Catalyst | XPhos Pd G2 (1–3 mol%) | XPhos is superior for ortho-substituted aryl halides. The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio, eliminating induction periods and "Pd black" formation. |

| Alternative | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | SPhos is specifically designed to create a "pocket" that accommodates ortho-substituents (like your C2-Fluorine) during transmetalation. |

| Base | K₃PO₄ (2.0–3.0 equiv) | Mild enough to prevent SNAr side reactions on the fluorinated ring (which strong bases like NaOtBu might trigger) but basic enough to activate the boronic acid. |

| Solvent | Toluene : Water (10:1) | The biphasic system dissolves the lipophilic propoxy tail (Toluene) while dissolving the inorganic base (Water). The interface promotes rapid transmetalation. |

| Temp | 80–100 °C | Required to overcome the energy barrier imposed by the ortho-fluorine sterics. |

Step-by-Step Protocol

-

Charge Solids: Add 1-Bromo-2,5-difluoro-4-propoxybenzene (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv) to the reaction vial.

-

Catalyst Addition: Add XPhos Pd G2 (0.02 equiv). Crucial: Add this last to solid mix.

-

Solvent Prep: In a separate flask, mix Toluene and Water (10:1). Sparge with Nitrogen/Argon for 15 minutes. Oxygen is the primary killer of the electron-rich active catalyst species required here.

-

Initiation: Syringe the degassed solvent into the reaction vial under inert flow. Seal immediately.

-

Reaction: Heat to 80 °C with vigorous stirring (1000 rpm). The interface surface area is rate-determining in biphasic mixtures.

-

Monitor: Check HPLC/UPLC at 1 hour. If conversion is <20%, raise temp to 100 °C.

Part 2: Troubleshooting Guide (Root Cause Analysis)

Issue 1: "I see starting material remaining, but the catalyst has turned black."

-

Diagnosis: Catalyst Deactivation (Pd Black Formation). The active Pd(0) species is aggregating into inactive metal clusters before it can perform oxidative addition. This is common with the 2,5-difluoro substitution pattern because the oxidative addition is electronically slow (due to para-propoxy) and sterically hindered.

-

Solution:

-

Switch to Pd-118 (dtbpf): [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II). This ligand has a massive bite angle and strongly chelates Pd, preventing aggregation.

-

Increase Ligand/Pd Ratio: If using Pd(OAc)₂/SPhos, increase the ratio to 1:3. Excess ligand stabilizes the Pd(0) intermediate.

-

Issue 2: "The bromide is gone, but I see a byproduct with Mass [M-Br+H]."

-

Diagnosis: Hydrodehalogenation. Your aryl bromide is being reduced to 1,4-difluoro-2-propoxybenzene. This happens when the Transmetalation step is too slow, allowing the Pd-Ar intermediate to react with the solvent or trace water (Beta-hydride elimination from alcoholic solvents is a common culprit).

-

Solution:

-

Change Solvent: Switch from alcoholic solvents (EtOH/iPrOH) to THF or Dioxane .

-

Dry the System: While Suzuki tolerates water, excess water can promote protonolysis of the Pd-Ar bond in fluorinated systems. Use anhydrous solvents and add exactly 5% degassed water.

-

Issue 3: "My boronic acid is disappearing, but no product is forming."

-

Diagnosis: Protodeboronation. Polyfluorinated rings are electron-poor; if your coupling partner is also electron-poor (or heteroaryl), the boronic acid is hydrolyzing faster than it couples.

-

Solution:

-

Use MIDA Boronates: These slow-release reagents protect the boron species until the moment of reaction.

-

Anhydrous Conditions: Switch to Cs₂CO₃ in pure DMF or Dioxane at 100 °C. Remove water entirely to shut down the hydrolytic pathway.

-

Part 3: Mechanism & Logic Visualization

The following diagram illustrates the specific steric pathway required for your 2,5-difluoro substrate. Note how the Ligand (L) must protect the Palladium center from collapsing while navigating the ortho-fluorine blockade.

Caption: The catalytic cycle highlights Oxidative Addition as the primary bottleneck due to the ortho-fluorine steric clash. Specialized ligands (SPhos/XPhos) are required to lower this energy barrier.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to improve the yield? A: Yes, but with caution. Microwave heating (e.g., 120 °C for 10 min) is excellent for overcoming the activation energy of the sterically hindered C-Br bond. However, if your boronic acid is thermally unstable, this will accelerate protodeboronation. Recommendation: Try microwave only if thermal heating at 100 °C fails, and use a large excess (2.0 equiv) of boronic acid.

Q: Why is the propoxy group significant? A: The propoxy chain adds significant lipophilicity. In pure water or highly aqueous mixtures, your substrate will "oil out" and not interact with the catalyst. You must use a solvent system with high organic solubility (Toluene, Dioxane, or DMF).

Q: Is the 2,5-difluoro pattern susceptible to SNAr? A: Yes. If you use strong alkoxide bases (like NaOMe or NaOtBu) or very high temperatures, the base can attack the C-F bond para to the other fluorine (or ortho to the Br), leading to defluorinated byproducts. Stick to Carbonate (Cs₂CO₃) or Phosphate (K₃PO₄) bases to avoid this.

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2][3] Accounts of Chemical Research.

- Kotha, S., & Lahiri, K. (2004). Suzuki–Miyaura Cross-Coupling Reactions of Fluorinated Haloarenes. Bioorganic & Medicinal Chemistry Letters. (General reactivity of fluoro-halobenzenes).

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Mechanisms of protodeboronation).

-

BenchChem Technical Database. (2024). Suzuki Coupling Optimization Protocols.

Sources

Technical Support Center: Purification of Crude 1-Bromo-2,5-difluoro-4-propoxybenzene

Welcome to the technical support center for 1-Bromo-2,5-difluoro-4-propoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile halogenated aromatic ether as a key intermediate in organic synthesis.[1][2][3] The purification of this compound from a crude reaction mixture is a critical step to ensure the success of subsequent high-stakes reactions, such as metal-catalyzed cross-couplings.[3] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Section 1: Understanding the Impurity Profile (FAQs)

A successful purification strategy begins with anticipating the potential impurities. The nature and quantity of these byproducts are intrinsically linked to the synthetic route employed.

Q1: What are the most likely impurities in my crude 1-Bromo-2,5-difluoro-4-propoxybenzene?

A1: Your impurity profile will primarily depend on the synthetic method, but common contaminants include:

-

Unreacted Starting Materials: The most common impurity is often the precursor, 4-Bromo-2,5-difluorophenol, especially if the etherification reaction did not go to completion.

-

Alkylation Reagent Residue: Excess propyl bromide or other propylating agents and their byproducts may be present.

-

Inorganic Salts: Bases used in the etherification (e.g., potassium carbonate, sodium hydride) and their corresponding salts must be removed.

-

Solvent Residue: Residual high-boiling reaction solvents like DMF, DMSO, or THF.

-

Over-brominated Species: Depending on the synthesis of the starting phenol, trace amounts of di-brominated species may carry through.[4][5]

-

Oxidation and Degradation Products: Aromatic ethers can be susceptible to minor oxidation, and prolonged exposure to heat or acid can cause degradation, leading to colored impurities.[6][7]

Q2: My crude product is a dark brown or yellow oil. What is the source of this color and how critical is its removal?

A2: A persistent color often indicates the presence of minor, but highly chromophoric, oxidized impurities or residual catalysts.[6] While these may be present in small amounts (<1-2%), they can sometimes interfere with or poison catalysts in subsequent steps (e.g., Palladium catalysts in cross-coupling reactions). For most applications, removing this color to yield a colorless or pale-yellow product is highly recommended.

Section 2: Purification Method Selection

The optimal purification strategy depends on the physical state of your crude product, the scale of your reaction, and the ultimate purity required. The following flowchart provides a general decision-making framework.

Caption: Decision workflow for selecting the primary purification technique.

Table 1: Comparison of Primary Purification Techniques

| Technique | Typical Purity | Pros | Cons |

| Flash Column Chromatography | 95 - 99.5% | High resolution for complex mixtures; versatile for oils and solids.[6] | Requires significant solvent; can be time-consuming for large scales. |

| Recrystallization | > 99% | Cost-effective; highly scalable; can yield exceptionally pure material.[8][9] | Product must be a solid; potential for yield loss in mother liquor.[8] |

| Vacuum Distillation | 98 - 99.8% | Excellent for purifying thermally stable liquids; fast and efficient at scale.[10][11] | Not suitable for solids or heat-sensitive compounds; requires specialized glassware. |

Section 3: Protocols and Troubleshooting Guides

This section provides detailed, step-by-step procedures and answers to common troubleshooting questions.

A. Initial Aqueous Work-up (Mandatory First Step)

Rationale: Before any advanced purification, an aqueous work-up is essential to remove inorganic salts, residual acids or bases, and water-soluble impurities. This step significantly simplifies the subsequent purification.

Protocol: Standard Aqueous Wash

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-